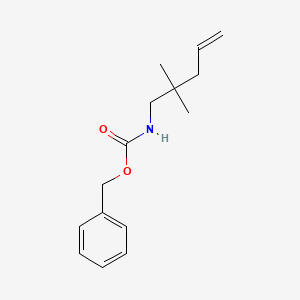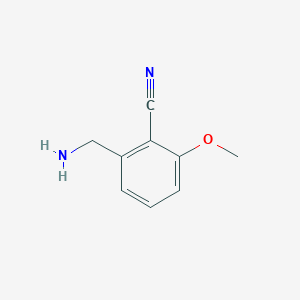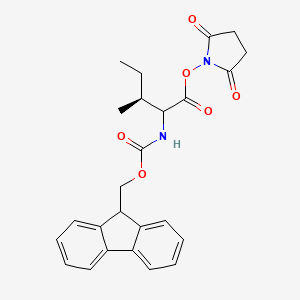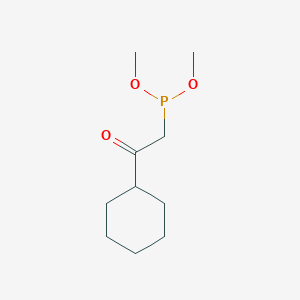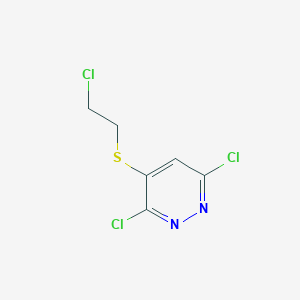
3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions and a 2-chloroethylthio group at the 4th position on the pyridazine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2-chloroethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding dihydropyridazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common reducing agents
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives
科学的研究の応用
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Lacks the 2-chloroethylthio group and has different reactivity and applications.
4-(2-Chloroethylthio)pyridazine: Similar structure but lacks the chlorine atoms at the 3rd and 6th positions.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of the 2-chloroethylthio group
Uniqueness
3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is unique due to the presence of both chlorine atoms and the 2-chloroethylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
特性
CAS番号 |
7152-70-7 |
|---|---|
分子式 |
C6H5Cl3N2S |
分子量 |
243.5 g/mol |
IUPAC名 |
3,6-dichloro-4-(2-chloroethylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H5Cl3N2S/c7-1-2-12-4-3-5(8)10-11-6(4)9/h3H,1-2H2 |
InChIキー |
NHPHIXUUEPTTRK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)Cl)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


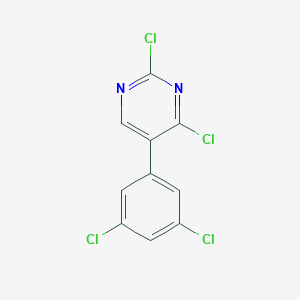

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
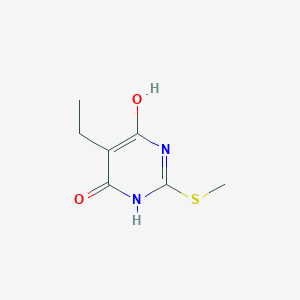

![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
